N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-14-6-8-15(9-7-14)21-18-22-16(12-24-18)10-17(23)20-11-13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERHFTGGWCYEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Chloroketone Intermediate
Reacting 4-fluorophenylthiourea with ethyl 4-chloroacetoacetate in ethanol under reflux yields 2-[(4-fluorophenyl)amino]-4-acetylthiazole.
Conditions :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 85 | 98.2 |
| TBTU | DCM | 0→25 | 92 | 99.1 |
| DCC/DMAP | THF | 40 | 78 | 97.5 |
Optimal Protocol :
-
Reagents : TBTU (1.2 eq.), DIPEA (3 eq.) in DCM.
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Conditions : Stir 12 hours at 25°C under N₂.
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Workup : Wash with 5% citric acid, dry over Na₂SO₄, and purify via silica chromatography (hexane:EtOAc = 3:1).
Cyclohexylmethylamine Preparation
While commercial sources exist, large-scale synthesis employs:
Reductive Amination of Cyclohexanecarboxaldehyde
Conditions :
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (t, J = 8.8 Hz, 2H, Ar-H), 4.02 (s, 2H, CH₂CO), 3.25 (m, 2H, NCH₂), 1.65–1.15 (m, 11H, cyclohexyl).
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HRMS : m/z calculated for C₁₉H₂₂FN₃OS [M+H]⁺: 376.1542; found: 376.1538.
Purity Optimization
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HPLC : C18 column, 70:30 H₂O/ACN + 0.1% TFA, λ = 254 nm, tᵣ = 6.7 min.
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Recrystallization : Ethanol/water (4:1) yields 99.5% pure product.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Coupling Agents
| Agent | Cost ($/kg) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| TBTU | 450 | 12 | 92 |
| EDCl/HOBt | 320 | 18 | 85 |
| HATU | 620 | 10 | 94 |
Recommendation : TBTU balances cost and efficiency for pilot-scale production (>10 kg batches).
Challenges and Mitigation Strategies
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Thiazole Hydrolysis : Acidic conditions during coupling may cleave the thiazole ring. Mitigated by using neutral pH and low temperatures.
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Racemization : Minimal (<2%) due to the absence of chiral centers in the final product.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable rapid mixing and thermal control, reducing side products:
Applications and Derivatives
While the primary focus is synthesis, potential applications inferred from analogs include:
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide exhibit significant anticancer properties. The thiazole ring is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Mechanism of Action : Thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell membranes and inhibit bacterial growth.
- Case Study : A study demonstrated that similar thiazole derivatives were effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotics .
Neurological Applications
The compound may also have implications in treating neurological disorders. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors.
- Research Findings : Preliminary studies suggest that compounds with similar structures can modulate serotonin and dopamine receptors, which are critical in managing conditions like depression and anxiety .
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The cyclohexylmethyl group in the target compound increases lipophilicity compared to BG02026 (polar acetamidophenyl) or mirabegron (hydrophilic hydroxy-phenylethylamino). This may enhance blood-brain barrier (BBB) penetration but reduce aqueous solubility .
- Pharmacophore Variations: Mirabegron’s β3-adrenoceptor agonism is linked to its hydroxy-phenylethylamino group . The target compound’s 4-fluorophenylamino group may confer distinct receptor-binding properties, though experimental validation is needed.
Comparison with Cyclohexyl-Containing Analogs
Cyclohexyl groups are common in medicinal chemistry for modulating pharmacokinetics. Notable examples include:
Key Observations:
- Role of Cyclohexyl : The cyclohexyl group in the target compound may improve metabolic stability compared to linear alkyl chains (e.g., propyl in ). However, steric bulk could hinder binding to flat receptor pockets.
Biological Activity
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{18}H_{22}FN_{3}OS
- Molecular Weight : 345.45 g/mol
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds with thiazole rings have shown efficacy against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways, including caspase activation and DNA synthesis inhibition .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound has been evaluated for its ability to inhibit the growth of bacterial strains. The presence of the thiazole moiety is crucial for enhancing antibacterial activity, potentially through interference with bacterial protein synthesis or cell wall integrity .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. Compounds structurally related to this compound have demonstrated the ability to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Study 1: Anticancer Evaluation
In a study conducted by researchers at a prominent university, a series of thiazole derivatives were synthesized and tested for anticancer activity against A549 and C6 cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability when treated with concentrations as low as 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Activity Assessment
Another research effort aimed at evaluating the antimicrobial properties of thiazole-based compounds found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating strong potential for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Blocking key enzymes involved in cancer progression or inflammation.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s thiazole core can be synthesized via cyclization of thiourea derivatives with α-halo ketones or via condensation reactions. For example, similar thiazole derivatives are synthesized by reacting 2-aminothiazole intermediates with acetonitrile in the presence of anhydrous AlCl₃ . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) can improve yields. Post-synthetic modifications, such as coupling the cyclohexylmethyl group via acetamide linkage, may require peptide coupling agents (e.g., EDC/HOBt) under inert conditions. Purity should be verified using HPLC with UV detection.
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the acetamide moiety (δ ~2.0 ppm for methyl protons, δ ~170 ppm for carbonyl carbons) and the 4-fluorophenyl group (δ ~160 ppm for fluorine-substituted aromatic carbons) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., [M+H] peak matching CHFNOS).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for biological assays).
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293). Thiazole derivatives often exhibit antimicrobial activity, so test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) . Dose-response curves (0.1–100 µM) and triplicate replicates are critical for reliability.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. For example, monoclinic crystal systems (space group Cc) with unit cell parameters a ≈ 4.9 Å, b ≈ 23.6 Å, and β ≈ 91.5° have been used for similar thiazole-acetamide derivatives . Address twinning or disordered solvent molecules by collecting high-resolution data (≤1.0 Å) and applying restraints during refinement .
Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
- Methodological Answer :
- ADME Prediction : Use calculated properties like logP (~2.6) and topological polar surface area (~87.5 Ų) to estimate blood-brain barrier permeability and oral bioavailability .
- Molecular Docking : Dock the compound into target proteins (e.g., NMDA receptors or tyrosine phosphatases) using AutoDock Vina. The 4-fluorophenyl and thiazole groups may form hydrogen bonds with residues like Arg499 in GluN2A receptors, as seen in analogues .
Q. How can researchers address contradictions in reported biological activity data?
- Methodological Answer : Conduct meta-analysis of dose-dependent effects across multiple assays. For example, discrepancies in IC values may arise from cell line variability (e.g., overexpression of efflux pumps) or assay conditions (e.g., serum concentration). Validate findings using orthogonal methods:
- Compare apoptosis (Annexin V/PI staining) with caspase-3 activation.
- Confirm antimicrobial activity via time-kill assays alongside MIC data .
Q. What strategies optimize selectivity for target vs. off-target effects in mechanistic studies?
- Methodological Answer :
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target kinase binding.
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., GluN2A subunits) to confirm on-target effects .
- Proteomics : SILAC-based mass spectrometry can identify differentially expressed proteins post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
